molecular formula C7H15NO B2682342 3-(Propan-2-yloxy)cyclobutan-1-amine CAS No. 1638764-20-1

3-(Propan-2-yloxy)cyclobutan-1-amine

Cat. No.: B2682342
CAS No.: 1638764-20-1
M. Wt: 129.203
InChI Key: QSYRQGYQALOVOO-LJGSYFOKSA-N
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Description

3-(Propan-2-yloxy)cyclobutan-1-amine is a cyclic tertiary amine featuring a four-membered cyclobutane ring with a nitrogen atom and an ether group attached to the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Propan-2-yloxy)cyclobutan-1-amine was first reported by Huyser and Vandewalle in 1951. The compound can be synthesized through the reaction of 3-(propan-2-ol)oxetane with ammonia. The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(Propan-2-yloxy)cyclobutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler amines or alcohols.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines and ethers.

Scientific Research Applications

3-(Propan-2-yloxy)cyclobutan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.

    Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(Propan-2-yloxy)cyclobutan-1-amine exerts its effects involves interactions with various molecular targets. The compound’s amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing pathways related to enzyme activity and cellular signaling.

Comparison with Similar Compounds

    3-(Propan-2-yloxy)cyclobutan-1-amine hydrochloride: A closely related compound with similar structural features.

    Cyclobutanamine derivatives: Other derivatives of cyclobutanamine with different substituents on the ring.

Uniqueness: this compound stands out due to its specific ether group and cyclobutane ring, which confer unique chemical and physical properties. These features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-propan-2-yloxycyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-5(2)9-7-3-6(8)4-7/h5-7H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYRQGYQALOVOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301265543
Record name Cyclobutanamine, 3-(1-methylethoxy)-, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301265543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638768-14-5
Record name Cyclobutanamine, 3-(1-methylethoxy)-, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301265543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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